molecular formula C10H16N4O B8306345 1-(2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-methylpropan-1-one

1-(2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-methylpropan-1-one

Cat. No. B8306345
M. Wt: 208.26 g/mol
InChI Key: UWKWWPHOMZGGLN-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

To a solution of 148a (220 mg, 0.924 mmol) in methanol (20 mL) was added Pd/C (22 mg). The system was evacuated and refilled with H2. After stirring at room temperature for 2 h, the mixture was filtered. The filtrate was concentrated under reduced pressure to afford 148b as a yellow solid (190 mg, 98%), which was used in the next step without further purification. MS-ESI: [M+H]+ 209.1
Name
148a
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mg
Type
catalyst
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:17])[C:3]([N:5]1[CH2:10][CH2:9][N:8]2[N:11]=[C:12]([N+:14]([O-])=O)[CH:13]=[C:7]2[CH2:6]1)=[O:4]>CO.[Pd]>[NH2:14][C:12]1[CH:13]=[C:7]2[CH2:6][N:5]([C:3](=[O:4])[CH:2]([CH3:1])[CH3:17])[CH2:10][CH2:9][N:8]2[N:11]=1

Inputs

Step One
Name
148a
Quantity
220 mg
Type
reactant
Smiles
CC(C(=O)N1CC=2N(CC1)N=C(C2)[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
22 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was evacuated
ADDITION
Type
ADDITION
Details
refilled with H2
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NN2C(CN(CC2)C(C(C)C)=O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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